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Compound of Interest

2-(Bromomethyl)-5-nitro-1-
Compound Name:

benzofuran
CAS No.: 118679-18-8
Cat. No.: B039231

Get Quote

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-(Bromomethyl)-5-nitro-1-benzofuran, combines a reactive
electrophilic tail (boromomethyl) with a pharmacophore-essential nitro group. The primary
synthetic challenge is constructing the benzofuran core while maintaining the oxidation state of
the nitro group.

Strategic Pathway Selection

We reject the "Direct Bromination" of 2-methyl-5-nitrobenzofuran using NBS due to the high
probability of radical propagation affecting the nitro-aromatic ring and the difficulty in controlling
mono-bromination. Instead, we employ a Stepwise Construction Strategy:

» Regioselective Nitration: Establishing the 5-nitro pharmacophore early.

o Perkin-Type Annulation: Constructing the furan ring with a carboxylate handle.
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o Chemoselective Reduction: Converting the carboxylate to an alcohol without touching the
nitro group via a Mixed Anhydride intermediate.

» Appel Bromination: Converting the alcohol to the alkyl bromide under neutral conditions.

Retrosynthetic Logic (Graphviz Diagram)
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Figure 1: Retrosynthetic analysis prioritizing nitro-group preservation.

Click to download full resolution via product page

Detailed Experimental Protocols
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Phase 1: Regioselective Nitration of Salicylaldehyde

Objective: Synthesize 5-nitrosalicylaldehyde with minimal 3-nitro isomer formation.
Reagents:

o Salicylaldehyde (1.0 eq)[1]

 Nitric Acid (70%, 1.2 eq)

o Glacial Acetic Acid (Solvent)

Protocol:

Dissolve salicylaldehyde in glacial acetic acid (5 mL per gram of substrate) in a round-bottom
flask.

e Cool the solution to 15°C using a water bath. Critical: Lower temperatures (<10°C) favor the
3-nitro isomer; higher temperatures (>25°C) lead to dinitration.

¢ Add nitric acid dropwise over 30 minutes, maintaining the temperature between 15-20°C.
e Stir for 2 hours at room temperature. A yellow precipitate will form.
e Pour the mixture into ice-water (5x reaction volume).

« Filter the yellow solid. Recrystallize from ethanol/acetic acid to isolate the 5-nitro isomer (mp:
126-128°C). The 3-nitro isomer remains largely in the mother liquor.

Phase 2: Benzofuran Ring Construction (Annulation)

Objective: Form the benzofuran ring via O-alkylation followed by intramolecular condensation.
Reagents:
¢ 5-Nitrosalicylaldehyde (1.0 eq)

o Ethyl Bromoacetate (1.2 eq)
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Potassium Carbonate (

, anhydrous, 2.5 eq)

DMF (Dimethylformamide, anhydrous)

Protocol:

Charge a flask with 5-nitrosalicylaldehyde and anhydrous DMF (10 mL/g).
Add

and stir at room temperature for 15 minutes to form the phenoxide (color change to deep
orange/red).

Add Ethyl Bromoacetate in one portion.
Heat the reaction to 80°C for 4—6 hours.

o Mechanistic Note: The initial step is O-alkylation. The elevated temperature drives the
subsequent intramolecular Aldol-type condensation and dehydration to close the furan
ring.

Cool to room temperature and pour into ice-water.
Filter the precipitate. Wash with water to remove DMF.

Dry the solid to obtain Ethyl 5-nitrobenzofuran-2-carboxylate.

Phase 3: Chemoselective Reduction (The "Mixed
Anhydride" Method)

Objective: Reduce the ester to the primary alcohol without reducing the nitro group. Note:

Direct use of

is prohibited as it will reduce the nitro group to an azo or amine species.

Reagents:
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Ethyl 5-nitrobenzofuran-2-carboxylate (from Phase 2)

Lithium Hydroxide (LIOH, 2.0 eq)

Ethyl Chloroformate (1.1 eq)

Triethylamine (

,1.1eq)

Sodium Borohydride (

, 2.5 eq)[2]

THF/Water (for hydrolysis), THF (dry, for reduction)
Protocol:

o Hydrolysis: Dissolve the ester in THF:Water (3:1). Add LiOH and stir at 50°C until TLC shows
consumption of ester (~2h). Acidify with 1M HCI to precipitate 5-Nitrobenzofuran-2-carboxylic
acid. Filter and dry.

» Activation: Dissolve the acid (1.0 eq) in dry THF at -5°C (ice/salt bath). Add Triethylamine
(1.1 eq).

e Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 minutes. A white precipitate (

) will form. This generates the Mixed Anhydride intermediate.

o Reduction: Filter off the amine salt rapidly (or proceed in situ if stirring is efficient). Add

(2.5 eq) in one portion, followed by the dropwise addition of Methanol (small volume) to
activate the borohydride.

e Stir at 0°C for 1 hour, then warm to room temperature.
e Quench with 1M HCI (carefully). Extract with Ethyl Acetate.[3][4]

o Evaporate solvent to yield (5-Nitrobenzofuran-2-yl)methanol.
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Phase 4: Appel Bromination

Objective: Convert the alcohol to the alkyl bromide under neutral conditions.
Reagents:
¢ (5-Nitrobenzofuran-2-yl)methanol (1.0 eq)
o Carbon Tetrabromide (
, 1.2 eq)
o Triphenylphosphine (
, 1.2 eq)
e Dichloromethane (DCM, anhydrous)
Protocol:
» Dissolve the alcohol and

in anhydrous DCM at 0°C.

e Add

portion-wise over 15 minutes. The solution may turn slightly yellow.

e Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
o Workup: Evaporate the solvent directly.
 Purification: The residue contains the product and Triphenylphosphine oxide (

). Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

Product:2-(Bromomethyl)-5-nitro-1-benzofuran (Pale yellow solid).[5]

Process Data & Troubleshooting
Reagent Stoichiometry & Conditions Table
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BENCHE

Step

Transformatio
n

Reagents

Conditions

Key
Observation

Nitration

, AcOH

15-20°C, 2h

Yellow ppt forms.
Temp control

critical for isomer

purity.

Annulation

Ethyl

Bromoacetate,

DMF, 80°C, 4h

Deep red
solution turns
lighter/brown

upon completion.

3a

Hydrolysis

LiOH, THF/H20

50°C, 2h

Ester disappears
on TLC. Acid
precipitates upon
HCI addition.

3b

Reduction

-5°C to RT

Gas evolution (

) during
reduction. Nitro
group remains
intact.[2]

Bromination

DCM, 0°C, 3h

Reaction is

clean.

is the main

byproduct.

Troubleshooting Guide

¢ Issue: Presence of 3-Nitro Isomer.[2]
o Cause: Nitration temperature too low (<10°C) or improper solvent.

o Fix: Recrystallize the crude aldehyde from Ethanol. The 5-nitro isomer is significantly less
soluble than the 3-nitro isomer.
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 Issue: Incomplete Cyclization (Phase 2).

o Cause: Reaction stopped at the O-alkylation stage (intermediate: Ethyl 2-(2-formyl-4-
nitrophenoxy)acetate).

o Fix: Increase temperature to 100°C or add a stronger base (e.g., DBU, catalytic) to drive
the aldol condensation.

e |Issue: Reduction of Nitro Group (Phase 3).
o Cause: Use of

or catalytic hydrogenation (

)

o Fix: Strictly adhere to the Mixed Anhydride/

method. Alternatively, use

at 0°C, which reduces acids to alcohols but is slower to react with nitro groups.

Reaction Pathway Visualization

1. CICO2Et, Et3N
HNO3,AcOH /" Ethyl Bromoacetate f W LiOH, THFIH20 2 NaBH4
15-20°C - K2CO3, DMF, 80°C Ethyl 5 Hydrolysis 5-Nil (cl 5.
salsiiigs > 2-carboxylate > 5 carboxylic Acid 2-y)methanol

Figure 2: Step-by-step synthetic workflow with reagents.

Click to download full resolution via product page

References

e Selective Nitration of Salicylaldehyde

o Source: GuideChem /P
o Relevance: Establishes the protocol for low-temperature nitr
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e Benzofuran Ring Assembly (Annulation)

o Source: ChemSpider Synthetic Pages / Synthetic Communic
o Relevance: Details the "One-Pot" O-alkylation and dehydrative annulation using Ethyl
Bromoacetate and Potassium Carbon

¢ Chemoselective Reduction (Mixed Anhydride Method)

o Source:Tetrahedron / Semantic Scholar.[6] "Reduction of carboxylic acids into alcohols
using NaBH4...".

o Relevance: Validates the use of Activated Acid/ for reducing carboxylates in the presence
of sensitive groups like nitro.

* Appel Bromination Protocol

o Source: Common Organic Chemistry / Org. Synth.
o Relevance: Standard protocol for converting primary alcohols to alkyl bromides under
neutral conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b039231/docs#application-note-precision-synthesis-
of-2-bromomethyl-5-nitro-1-benzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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